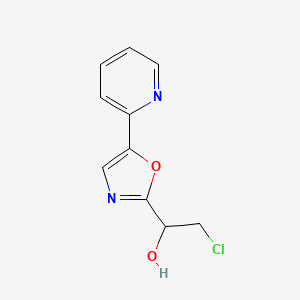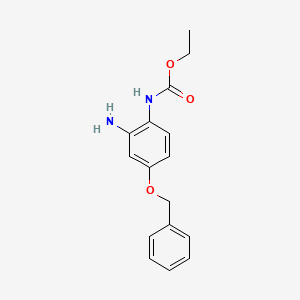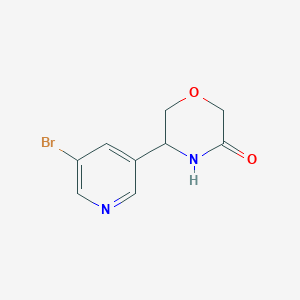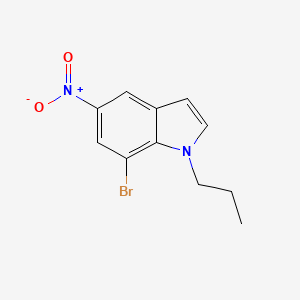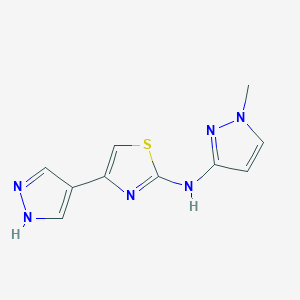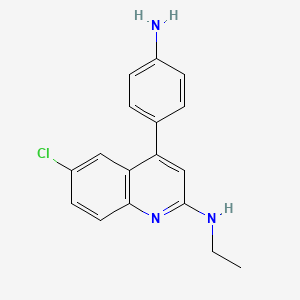![molecular formula C5H9N3O B13880786 3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one is a nitrogen-fused heterocyclic compound. This compound is part of a broader class of pyrroloimidazoles, which are known for their significant biological and pharmacological activities. These compounds are often found in natural products and bioactive molecules, making them valuable in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of appropriate precursors under specific conditions. For instance, microwave-assisted synthesis has been employed to prepare similar hexahydro-pyrrolo compounds, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial in scaling up the production process. Detailed industrial methods are often proprietary and tailored to the specific requirements of the production facility .
Analyse Des Réactions Chimiques
Types of Reactions
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive nitrogen atoms in the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles
- Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles
- 1,3,4-Thiadiazoles
- 1,2,4-Triazolopyrimidines
Uniqueness
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C5H9N3O |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C5H9N3O/c9-5-7-3-1-6-2-4(3)8-5/h3-4,6H,1-2H2,(H2,7,8,9) |
Clé InChI |
DFGIQZKTMJXZNA-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CN1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



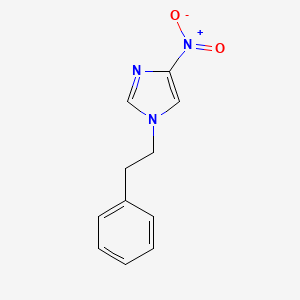
![N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880707.png)


![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)
